molecular formula C6HBr2ClFNO2 B6183563 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene CAS No. 2648962-45-0

1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene

Cat. No. B6183563
CAS RN: 2648962-45-0
M. Wt: 333.3
InChI Key:
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Description

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is a synthetic organic compound that is commonly used in laboratory experiments due to its unique properties. It is a halogenated aromatic compound with a molecular formula of C6H2Br2ClFN2O2. This compound is used in a variety of applications, including the synthesis of other compounds, as a reagent in organic reactions, and as a catalyst for various reactions. It is also used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene acts as a catalyst in a variety of reactions. It is able to activate the substrate molecules, allowing them to react more readily. It is also able to stabilize the transition state of the reaction, allowing it to proceed more quickly and efficiently.
Biochemical and Physiological Effects
1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene does not have any known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene has a number of advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. It is also a very effective catalyst for a variety of reactions, and it is able to activate the substrate molecules, allowing them to react more readily. The main limitation of this compound is that it is not very stable and can decompose quickly in the presence of light or heat.

Future Directions

There are a number of potential future directions for the use of 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene in scientific research. One possibility is to use it as a starting material for the synthesis of other compounds, such as pharmaceuticals or agrochemicals. Another possibility is to use it as a catalyst for the synthesis of more complex molecules. Additionally, it could be used to develop new analytical methods for the detection of various compounds. Finally, it could be used in the development of new materials, such as catalysts or polymers.

Synthesis Methods

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene can be synthesized by a variety of methods. The most common method is the reaction of bromine, chlorine, and fluorine with nitrobenzene. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, at a temperature of between 100-200°C. The reaction is typically carried out in a closed system and the products are then isolated and purified by column chromatography or recrystallization.

Scientific Research Applications

1,3-Dibromo-5-chloro-2-fluoro-4-nitrobenzene is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst for various reactions, and as a starting material for the synthesis of other compounds. It is also used as an analytical reagent for the detection of various compounds, and as a chromogenic reagent for the detection of proteins and nucleic acids.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene involves the bromination, chlorination, fluorination, and nitration of a benzene ring.", "Starting Materials": [ "Benzene", "Bromine", "Chlorine", "Fluorine", "Nitric acid", "Sulfuric acid" ], "Reaction": [ "Step 1: Bromination of benzene using bromine and a Lewis acid catalyst such as FeBr3 to yield 1,3-dibromobenzene.", "Step 2: Chlorination of 1,3-dibromobenzene using chlorine and a Lewis acid catalyst such as AlCl3 to yield 1,3-dibromo-5-chlorobenzene.", "Step 3: Fluorination of 1,3-dibromo-5-chlorobenzene using fluorine and a Lewis acid catalyst such as SbF5 to yield 1,3-dibromo-5-chloro-2-fluorobenzene.", "Step 4: Nitration of 1,3-dibromo-5-chloro-2-fluorobenzene using nitric acid and sulfuric acid to yield 1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene." ] }

CAS RN

2648962-45-0

Product Name

1,3-dibromo-5-chloro-2-fluoro-4-nitrobenzene

Molecular Formula

C6HBr2ClFNO2

Molecular Weight

333.3

Purity

95

Origin of Product

United States

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